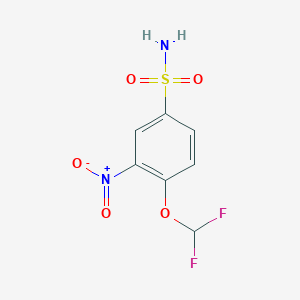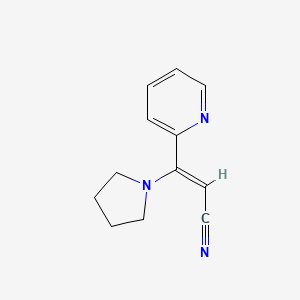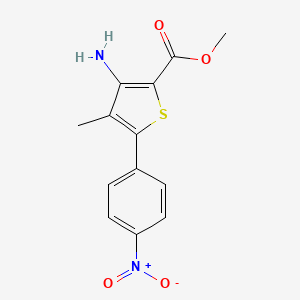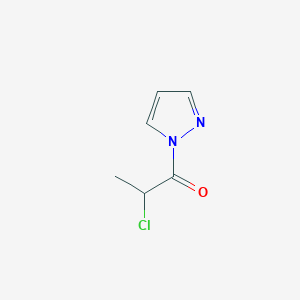
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of 1H-pyrazole with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Cyclization: Catalysts like palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Cyclization: Formation of complex heterocyclic compounds.
科学的研究の応用
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanone: A similar compound with a shorter carbon chain.
2-(1H-Pyrazol-1-yl)propan-1-ol: A hydroxylated derivative of the compound.
1-(1H-Pyrazol-1-yl)butan-2-one: A compound with a longer carbon chain.
Uniqueness
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
2-chloro-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3 |
InChIキー |
WJFVGVYQKMGQAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1C=CC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




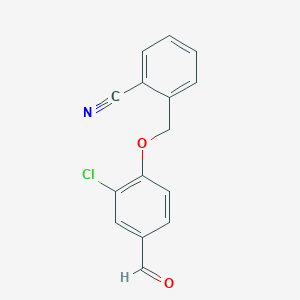
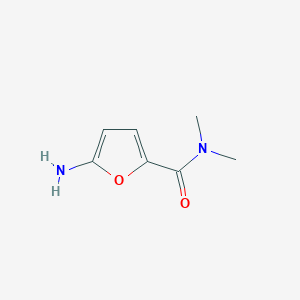
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)


